Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base and are conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphonate metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized as a corrosion inhibitor in metal treatment processes, particularly in acidic environments.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition is often due to the formation of stable complexes between the phosphonate group and the enzyme’s active site residues. The pathways involved may include the inhibition of phosphonate metabolism enzymes, leading to disrupted cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-chlorophenyl)phosphonate: Similar in structure but lacks the oxazole ring and amino group.
Diethyl (2-chlorophenyl)phosphonate: Similar but with different substitution patterns on the phenyl ring.
Diethyl (4-methoxyphenyl)phosphonate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its combination of the oxazole ring, chlorophenyl groups, and phosphonate functionality. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler phosphonates.
Properties
Molecular Formula |
C20H21Cl2N2O4P |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21Cl2N2O4P/c1-3-26-29(25,27-4-2)20-19(23-13-15-7-5-6-8-17(15)22)28-18(24-20)14-9-11-16(21)12-10-14/h5-12,23H,3-4,13H2,1-2H3 |
InChI Key |
DEMQZURFTFMQES-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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